molecular formula C15H12N2O2 B142324 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione CAS No. 126104-21-0

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Cat. No.: B142324
CAS No.: 126104-21-0
M. Wt: 252.27 g/mol
InChI Key: KYJKSGHCNHOJDK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[3,4-b]pyridine core with a 4-ethylphenyl substituent at the 6-position and a dione functionality at the 5,7-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired pyrrolopyridine core. The subsequent oxidation of the intermediate product yields the final dione compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The aromatic ring and pyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or pyridine core.

Scientific Research Applications

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: A structurally related compound with similar biological activities.

    Pyrrolo[2,3-b]pyridine: Another related compound with a different substitution pattern on the pyridine core.

    Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-10-5-7-11(8-6-10)17-14(18)12-4-3-9-16-13(12)15(17)19/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJKSGHCNHOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155080
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126104-21-0
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126104210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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